molecular formula C19H11N3O5 B11555182 5-(4-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione

5-(4-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11555182
M. Wt: 361.3 g/mol
InChI Key: FLEDGSYOXUIDSQ-UHFFFAOYSA-N
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Description

5-(4-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a nitrophenoxy group, a pyridinyl group, and an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole-dione core, followed by the introduction of the nitrophenoxy and pyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyridinyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Electrophilic substitution reactions may require the use of Lewis acids such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

5-(4-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy and pyridinyl groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The isoindole-dione core provides structural stability and facilitates the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-nitrophenoxy)-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione
  • 5-(4-nitrophenoxy)-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione

Uniqueness

5-(4-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione is unique due to the specific positioning of the nitrophenoxy and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H11N3O5

Molecular Weight

361.3 g/mol

IUPAC Name

5-(4-nitrophenoxy)-2-pyridin-4-ylisoindole-1,3-dione

InChI

InChI=1S/C19H11N3O5/c23-18-16-6-5-15(27-14-3-1-13(2-4-14)22(25)26)11-17(16)19(24)21(18)12-7-9-20-10-8-12/h1-11H

InChI Key

FLEDGSYOXUIDSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=NC=C4

Origin of Product

United States

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